Bis(p-chlorophenyl)amine

Descripción general

Descripción

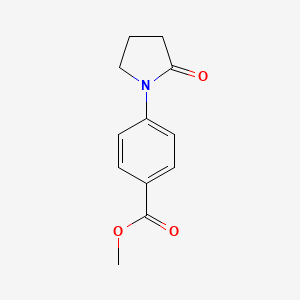

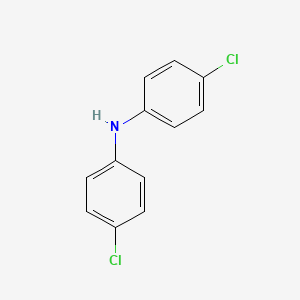

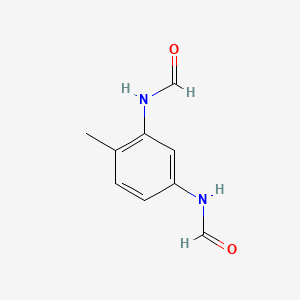

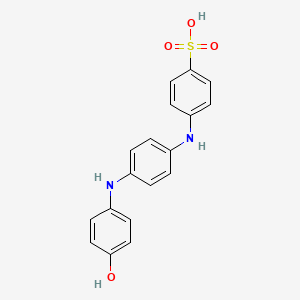

Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .

Molecular Structure Analysis

The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Aplicaciones Científicas De Investigación

Chromatography and Mass Spectrometry

Bis(4-chlorophenyl)amine: is utilized in chromatography and mass spectrometry as a standard or reference compound due to its stable molecular structure. It aids in the calibration of equipment and ensures the accuracy of analytical results. This application is crucial for quality control in pharmaceuticals and environmental testing .

Polymer Synthesis

This compound serves as a monomer in the synthesis of specialized polymers. Its chlorinated phenyl rings provide reactive sites for polymerization, leading to materials with specific properties such as increased thermal stability and chemical resistance, which are valuable in the production of high-performance plastics .

Epoxy Resin Curing Agents

In the field of materials science, Bis(4-chlorophenyl)amine is used as a curing agent for epoxy resins. The amine group reacts with the epoxy group to form a cross-linked network, resulting in a hardened material with enhanced mechanical strength and chemical resistance, suitable for coatings and electronic encapsulations .

Gasoline Detergent Formulations

The compound’s unique structure makes it a candidate for inclusion in gasoline detergent formulations. It helps in cleaning and preventing deposits in fuel injectors and carburetors, improving engine performance and reducing emissions .

Organic Synthesis

Bis(4-chlorophenyl)amine: is employed as a reagent in organic synthesis, particularly in the construction of complex molecules. Its presence can facilitate the introduction of chlorophenyl groups into target molecules, which is a valuable step in the synthesis of pharmaceuticals and agrochemicals .

Catalysis

Researchers have explored the use of Bis(4-chlorophenyl)amine in catalysis. Its amine group can act as a ligand, binding to metals and forming complexes that catalyze various chemical reactions, including polymerizations and oxidations. This application is significant for developing more efficient and sustainable industrial processes .

Photovoltaic Materials

Due to its electronic properties, Bis(4-chlorophenyl)amine is investigated for use in photovoltaic materials. It can function as an electron donor in organic solar cells, contributing to the conversion of solar energy into electrical energy. This research is part of the effort to create renewable energy technologies .

Biochemical Research

In biochemical research, Bis(4-chlorophenyl)amine is studied for its interaction with biological molecules. It can be used as a probe to understand the behavior of proteins and enzymes, particularly those that interact with aromatic compounds. This knowledge is essential for drug design and understanding disease mechanisms .

Mecanismo De Acción

Target of Action

Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .

Action Environment

The action of Bis(4-chlorophenyl)amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.

Propiedades

IUPAC Name |

4-chloro-N-(4-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHWAPQEXRZRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283792 | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6962-04-5 | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-chlorophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)